molecular formula C24H33Tb B3123785 Tris(isopropylcyclopentadienyl)terbium CAS No. 312696-25-6

Tris(isopropylcyclopentadienyl)terbium

Cat. No.: B3123785
CAS No.: 312696-25-6
M. Wt: 480.4 g/mol
InChI Key: WJLSTRBHHGHGIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl)terbium typically involves the reaction of terbium chloride with isopropylcyclopentadienyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Companies like Ereztech and Sigma-Aldrich manufacture and sell this compound in various packaging options, including glass ampules and metal ampules .

Chemical Reactions Analysis

Types of Reactions: Tris(isopropylcyclopentadienyl)terbium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tris(isopropylcyclopentadienyl)terbium involves its interaction with molecular targets through its organometallic framework. The terbium ion can coordinate with various ligands, leading to changes in its electronic structure and reactivity. This coordination is crucial for its luminescent properties, where energy transfer processes between the terbium ion and the ligands result in visible light emission .

Comparison with Similar Compounds

Comparison: Tris(isopropylcyclopentadienyl)terbium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

312696-25-6

Molecular Formula

C24H33Tb

Molecular Weight

480.4 g/mol

IUPAC Name

2-propan-2-ylcyclopenta-1,3-diene;terbium(3+)

InChI

InChI=1S/3C8H11.Tb/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3

InChI Key

WJLSTRBHHGHGIJ-UHFFFAOYSA-N

SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Tb+3]

Canonical SMILES

CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.[Tb+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(isopropylcyclopentadienyl)terbium
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